molecular formula C15H24 B1668595 BÊTA-CARYOPHYLLÈNE CAS No. 87-44-5

BÊTA-CARYOPHYLLÈNE

Numéro de catalogue: B1668595
Numéro CAS: 87-44-5
Poids moléculaire: 204.35 g/mol
Clé InChI: NPNUFJAVOOONJE-ZIAGYGMSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bicyclo[7.2.0]undec-4-ene, 4,11,11-trimethyl-8-methylene-, (1R,4E,9S)- is a natural product found in Copaifera with data available.

Applications De Recherche Scientifique

Pharmacological Properties

Beta-caryophyllene is recognized as a selective agonist of the cannabinoid receptor type 2 (CB2), which is primarily involved in modulating pain and inflammation without psychoactive effects. Its pharmacological properties include:

  • Anti-inflammatory Effects : BCP has been shown to reduce pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) . This makes it a candidate for treating chronic inflammatory conditions such as arthritis and colitis.
  • Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress, which is linked to various chronic diseases .
  • Anticancer Potential : Studies indicate that beta-caryophyllene may possess anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis in certain cancer types .

Metabolic Disorders

Beta-caryophyllene has shown promise in the management of metabolic disorders, including:

  • Obesity and Diabetes : BCP's activation of CB2 receptors influences metabolic processes, potentially aiding in weight management and improving insulin sensitivity . It has been suggested as a therapeutic candidate for non-alcoholic fatty liver disease (NAFLD) and type II diabetes .

Neurological Disorders

Research indicates that beta-caryophyllene may benefit neurological health by:

  • Reducing Pain : In animal models, BCP has been effective in decreasing pain behaviors associated with inflammatory pain . Its analgesic properties make it a potential treatment for neuropathic pain and other pain-related disorders.
  • Neuroprotective Effects : BCP's ability to modulate inflammation may protect against neurodegenerative diseases such as Alzheimer's and multiple sclerosis .

Wound Healing

Beta-caryophyllene has been studied for its role in enhancing wound healing through:

  • Promoting Cell Migration and Proliferation : Experimental evidence shows that BCP treatment leads to enhanced re-epithelialization of wounds and increased proliferation of skin cells . This suggests its potential use in topical formulations for wound care.

Anti-inflammatory Effects in Animal Models

In a study involving rats, long-term administration of beta-caryophyllene significantly reduced inflammatory pain responses compared to control groups. The study demonstrated that both male and female rats experienced decreased pain behaviors, with more pronounced effects observed in males .

Anticancer Activity

Research on the cytotoxic effects of beta-caryophyllene against various cancer cell lines revealed promising results. For instance, studies indicated that BCP could inhibit the growth of breast cancer cells by inducing apoptosis through CB2 receptor activation . This highlights its potential as an adjunct therapy in cancer treatment.

Data Summary Table

Application AreaMechanism of ActionPotential Benefits
Anti-inflammatoryCB2 receptor activation; reduces pro-inflammatory cytokinesPain relief; treatment for arthritis
Metabolic disordersModulates metabolism via CB2 receptorsWeight management; improved insulin sensitivity
Neurological disordersReduces inflammation; neuroprotective effectsPotential treatment for Alzheimer's; pain relief
Wound healingEnhances cell proliferation and migrationFaster wound recovery
AnticancerInduces apoptosis in cancer cellsAdjunct therapy for various cancers

Mécanisme D'action

Target of Action

Beta-Caryophyllene (BCP) is a natural bicyclic sesquiterpene that acts as a selective phytocannabinoid agonist of type 2 receptors (CB2-R) . In addition to CB2-R, BCP also activates Peroxisome proliferator-activated receptors alpha (PPAR-α), which favorably modulates the lipid metabolism .

Mode of Action

BCP interacts with its targets, primarily CB2-R and PPAR-α, to exert various biological activities. It inhibits the main inflammatory mediators, such as inducible nitric oxide synthase (iNOS), Interleukin 1 beta (IL-1β), Interleukin-6 (IL-6), tumor necrosis factor-alfa (TNF-α), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), cyclooxygenase 1 (COX-1), and cyclooxygenase 2 (COX-2) . The activation of PPAR-α and PPAR-γ receptors is also mediated by BCP .

Biochemical Pathways

BCP affects several biochemical pathways. It inhibits various inflammatory mediators, thereby exerting an anti-inflammatory action . It also favorably modulates lipid metabolism by increasing the ability of hormone nuclear receptors PPAR-α and estrogen-related receptor α (ERRα) to drive the transcription of fatty acid oxidation enzymes .

Pharmacokinetics

BCP is non-toxic in rodents, with a Lethal dose, 50% (LD50) greater than 5000 mg/kg . It inhibits various cytochrome p450 isoforms (above all, cyp3a4), which metabolize xenobiotics, leading to adverse effects due to drug levels over the therapeutic window .

Result of Action

The treatment with BCP improves the phenotype of animals used to model various inflammatory pathologies, such as nervous system diseases (Parkinson’s disease, Alzheimer’s disease, multiple sclerosis, amyotrophic lateral sclerosis, stroke), atherosclerosis, and tumors (colon, breast, pancreas, lymphoma, melanoma and glioma cancer) . It is potentially useful in Streptococcus infections, osteoporosis, steatohepatitis, and exerts anticonvulsant, analgesic, myorelaxing, sedative, and antidepressive effects .

Action Environment

The action of BCP can be influenced by environmental factors. For example, it has been found that only the injured skin of female mice had enhanced re-epithelialization after exposure to BCP . This suggests that the sex of the individual can influence the efficacy of BCP. Furthermore, BCP is widely distributed throughout the plant kingdom, serving as a predominant component in essential oils extracted from over 300 edible plants , which suggests that its action can be influenced by the plant source and extraction method.

Analyse Biochimique

Biochemical Properties

BCP interacts with various enzymes and proteins. It exerts anti-inflammatory action by inhibiting main inflammatory mediators, such as inducible nitric oxide synthase (iNOS), Interleukin 1 beta (IL-1β), Interleukin-6 (IL-6), tumor necrosis factor-alfa (TNF-α), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), cyclooxygenase 1 (COX-1), and cyclooxygenase 2 (COX-2) . The effects on peroxisome proliferator-activated receptors alpha (PPAR-α) are also mediated by the activation of PPAR-α and PPAR-γ receptors .

Cellular Effects

Beta-Caryophyllene has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been shown to have anti-inflammatory action linked to its CB2 receptor activity .

Molecular Mechanism

BCP exerts its effects at the molecular level through various mechanisms. It acts as a full agonist of the cannabinoid receptor type 2 (CB2 receptor) in rats . It also has a binding affinity of K_i = 155 nM at the CB2 receptors in mice . BCP has been shown to have anti-inflammatory action linked to its CB2 receptor activity .

Temporal Effects in Laboratory Settings

BCP has been shown to prevent or reverse behavioral changes resulting from drug exposure . It has also been found to reduce pro-inflammatory mediators such as TNF-α, IL-1β, IL-6, and NF-κB, thus ameliorating chronic pathologies characterized by inflammation and oxidative stress .

Dosage Effects in Animal Models

In animal models, BCP has been found to dose-dependently reduce ethanol consumption and preference . It has also been shown to improve the phenotype of animals used to model various inflammatory pathologies, such as nervous system diseases (Parkinson’s disease, Alzheimer’s disease, multiple sclerosis, amyotrophic lateral sclerosis, stroke), atherosclerosis, and tumors (colon, breast, pancreas, lymphoma, melanoma and glioma cancer) .

Metabolic Pathways

BCP is involved in various metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels . It is known to inhibit various cytochrome P450 isoforms (above all, CYP3A4), which metabolize xenobiotics .

Transport and Distribution

It is known that BCP is a selective agonist of CB2-R, suggesting that it may interact with cannabinoid receptors for transport and distribution .

Subcellular Localization

A study on a new sesquiterpene synthase, TPS7, from tobacco, which is able to produce BCP with high efficiency, found that the protein is localized in the nucleus .

Propriétés

Numéro CAS

87-44-5

Formule moléculaire

C15H24

Poids moléculaire

204.35 g/mol

Nom IUPAC

(1R,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene

InChI

InChI=1S/C15H24/c1-11-6-5-7-12(2)13-10-15(3,4)14(13)9-8-11/h6,13-14H,2,5,7-10H2,1,3-4H3/t13-,14-/m1/s1

Clé InChI

NPNUFJAVOOONJE-ZIAGYGMSSA-N

SMILES

CC1=CCCC(=C)C2CC(C2CC1)(C)C

SMILES isomérique

CC1=CCCC(=C)[C@H]2CC([C@@H]2CC1)(C)C

SMILES canonique

CC1=CCCC(=C)C2CC(C2CC1)(C)C

Apparence

Solid powder

Point d'ébullition

264 to 266 °F at 14 mmHg (NTP, 1992)

Densité

0.9075 at 68 °F (NTP, 1992) - Less dense than water;  will float
0.899-0.908

Point d'éclair

214 °F (NTP, 1992)

melting_point

< 25 °C

Key on ui other cas no.

87-44-5

Description physique

Liquid

Pictogrammes

Irritant; Health Hazard

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

less than 1 mg/mL at 70 °F (NTP, 1992)
Insoluble in water;  soluble in oils, ether
Soluble (in ethanol)

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

(E)-beta-caryophyllene
beta-caryophyllene
caryophyllene
caryophyllene, (R*,4Z,9S*)-(+-)-isomer
caryophyllene, (R-(R*,4E,9S))-isomer
caryophyllene, (R-(R*,4Z,9S*))-isomer
caryophyllene, (S-(R*,4E,9S*))-isomer
caryophyllene, (S-(R*,4Z,9S*))-isomer
isocaryophyllene
trans-caryophyllene

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-Caryophyllene
Reactant of Route 2
beta-Caryophyllene
Reactant of Route 3
beta-Caryophyllene
Reactant of Route 4
beta-Caryophyllene
Reactant of Route 5
beta-Caryophyllene
Reactant of Route 6
Reactant of Route 6
beta-Caryophyllene

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.